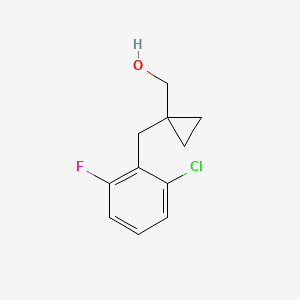

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol

Description

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol is a cyclopropane-containing compound featuring a benzyl moiety substituted with chlorine (Cl) and fluorine (F) at the 2- and 6-positions, respectively. The methanol (-CH2OH) group is attached to the cyclopropane ring. This structure confers unique physicochemical properties, including steric strain from the cyclopropane ring and electronic effects from the halogen substituents. Such compounds are often intermediates in pharmaceutical synthesis, such as in the production of leukotriene receptor antagonists (e.g., Montelukast Sodium, referenced in ) .

Properties

Molecular Formula |

C11H12ClFO |

|---|---|

Molecular Weight |

214.66 g/mol |

IUPAC Name |

[1-[(2-chloro-6-fluorophenyl)methyl]cyclopropyl]methanol |

InChI |

InChI=1S/C11H12ClFO/c12-9-2-1-3-10(13)8(9)6-11(7-14)4-5-11/h1-3,14H,4-7H2 |

InChI Key |

MMSIVPSOUIBSGI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CC2=C(C=CC=C2Cl)F)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of (1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol generally involves:

- Formation of the cyclopropyl ring with appropriate substitution

- Introduction of the 2-chloro-6-fluorobenzyl moiety via nucleophilic substitution or organometallic coupling

- Functionalization of the cyclopropyl ring to install the methanol group

Method 1: Grignard Reaction Approach

A common and well-documented approach involves the use of Grignard reagents derived from halogenated benzyl precursors reacting with cyclopropyl aldehydes or ketones.

Preparation of 2-chloro-6-fluorobenzyl Grignard reagent:

- Starting from 1-(bromomethyl)-2-chlorobenzene or related halides, magnesium metal is reacted in anhydrous ether solvents (e.g., diethyl ether or tetrahydrofuran) to form the organomagnesium intermediate.

- Careful control of temperature and moisture exclusion is critical to prevent side reactions.

Addition to cyclopropanecarboxaldehyde or cyclopropyl ketone:

- The Grignard reagent is added to a cyclopropyl aldehyde or ketone to form the corresponding secondary or tertiary alcohol intermediate.

- This step forms the cyclopropylmethanol skeleton with the benzyl substituent attached.

-

- Acidic quenching (e.g., dilute hydrochloric acid) to protonate the alkoxide intermediate and isolate the alcohol.

- Extraction, drying, and purification by distillation or chromatography.

- High regio- and stereoselectivity possible with proper conditions.

- Readily available starting materials.

- Sensitivity to moisture and air.

- Need for anhydrous conditions and inert atmosphere.

Method 2: Catalytic Reduction in Mixed Solvent System

A relevant patent (CN108314670B) describes a catalytic reduction method for related chiral halogenated benzyl alcohols, which can be adapted for the target compound.

- Use of a mixed solvent system: isopropanol combined with an aprotic weak polar solvent (e.g., dichloromethane).

- Catalytic reduction using an organic aluminum salt such as aluminum isopropoxide.

- Reaction temperature maintained at 30-35 °C for 4 hours to ensure high chiral purity and yield.

| Parameter | Details |

|---|---|

| Starting material | (S)-2-chloro-1-(6-fluoro-1-chroman-2-yl)ethanol or analog |

| Solvent system | Isopropanol + dichloromethane |

| Catalyst | Aluminum isopropoxide (0.3 equivalents) |

| Temperature | 30-35 °C |

| Reaction time | 4 hours |

| Work-up | Acid wash (5% HCl), water wash, drying over Na2SO4, filtration, solvent removal under reduced pressure |

| Yield | Approx. 84% |

| Purity | >97% content, chiral purity >95% |

This method emphasizes achieving high chiral purity and yield, which is critical for pharmaceutical or agrochemical applications.

Method 3: Halogenated Benzylation of Cyclopropylmethanol Derivatives

Another approach involves direct benzylation of cyclopropylmethanol derivatives using halogenated benzyl halides under basic conditions.

- Reagents: 2-chloro-6-fluorobenzyl chloride or bromide

- Base: Potassium carbonate or sodium hydride to deprotonate the cyclopropylmethanol

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile

- Temperature: Room temperature to moderate heating (25-80 °C)

- Outcome: Formation of the benzyl ether or benzylated alcohol derivative

This method is useful for late-stage functionalization but may require protection/deprotection steps to avoid side reactions.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Solvent System | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard Reaction | 2-chloro-6-fluorobenzyl bromide + Mg | Diethyl ether, THF | 0-25 | 70-85 | Requires anhydrous conditions |

| Catalytic Reduction (Patent CN108314670B) | Organic aluminum salt (Al(OiPr)3) | Isopropanol + dichloromethane | 30-35 | ~84 | High chiral purity, mild conditions |

| Benzylation of Cyclopropylmethanol | 2-chloro-6-fluorobenzyl chloride + base | DMF, Acetonitrile | 25-80 | 60-75 | May need protection steps |

Research Findings and Notes

- The catalytic reduction method utilizing aluminum isopropoxide in a mixed solvent system is notable for providing high chiral purity and yield, which is advantageous for enantioselective synthesis.

- Grignard-based routes are classical and versatile but require stringent moisture control and inert atmosphere handling.

- Direct benzylation methods offer a simpler approach but may suffer from lower selectivity and require additional purification steps.

- No direct preparation methods exclusively for this compound were found in open literature; however, the above methods are adaptable based on closely related compounds and intermediates reported in patents and chemical synthesis literature.

- The choice of method depends on scale, desired stereochemistry, available starting materials, and downstream application.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

Mechanistic studies indicate that steric hindrance from the cyclopropane ring slows oxidation kinetics compared to linear analogues .

Elimination Reactions

Base-mediated elimination produces epoxide derivatives:

The reaction proceeds via dehydrohalogenation, with the cyclopropane ring stabilizing the transition state .

Esterification

The alcohol forms esters with acyl chlorides and anhydrides:

Steric effects from the benzyl group reduce reactivity with bulky electrophiles .

Nucleophilic Substitution

The chlorinated benzyl moiety participates in aromatic substitution:

| Nucleophile | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 120°C | 2-Azido-6-fluorobenzyl derivative | Para to fluorine | |

| KSCN | CuI, DMSO | 2-Thiocyanato-6-fluorobenzyl derivative | Ortho to chlorine |

Electronic effects from the -Cl and -F substituents direct substitution to specific positions .

Thermal Decomposition

At elevated temperatures (>150°C), cyclopropane ring opening occurs:

Coordination Chemistry

The alcohol acts as a ligand in metal complexes:

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(OAc)₂ | Ethanol | Tetradentate complex with η²-cyclopropane coor |

Scientific Research Applications

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol has several scientific research applications:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers or coatings.

Biological Studies: It can serve as a probe or ligand in biological assays to study the interaction with proteins or other biomolecules.

Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that result in a biological response .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s distinct halogenation pattern and cyclopropane ring differentiate it from analogs. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Ring Strain: Cyclopropane derivatives exhibit higher reactivity due to ring strain, unlike the more stable cyclopentanol derivatives (e.g., 1-Methylcyclopentanol, ) .

- Molecular Weight : The target compound (213.45 g/mol) is smaller than Montelukast intermediates (585.14 g/mol), suggesting differences in bioavailability and synthesis complexity .

Stability and Functional Implications

- Thermal Stability: Cyclopropane rings are prone to ring-opening under thermal stress, unlike cyclopentanol derivatives () .

- Acidity of -CH2OH: Electron-withdrawing Cl/F substituents may increase the acidity of the methanol group compared to non-halogenated analogs.

Potential Pharmaceutical Relevance

Biological Activity

(1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a cyclopropyl group attached to a benzyl moiety with a chloro and fluorine substituent. The molecular structure can be represented as follows:

Binding Affinity

Research indicates that compounds similar to this compound exhibit varying degrees of binding affinity to adenosine receptors, particularly the A3 adenosine receptor (A3AR). For instance, derivatives have shown high binding affinity, with Ki values in the nanomolar range, suggesting potential therapeutic applications in conditions modulated by these receptors .

Antifibrotic Activity

In vitro studies have demonstrated that related compounds significantly inhibit transforming growth factor (TGF)-β1-induced collagen I upregulation in murine proximal tubular epithelial cells. This suggests a protective effect against renal fibrosis, with some derivatives showing IC50 values as low as 0.83 µM . The antifibrotic activity appears to correlate with binding affinity to A3AR, indicating a potential mechanism of action through receptor modulation.

Study 1: Antifibrotic Effects

A study conducted on various methanocarba derivatives, including those structurally similar to this compound, highlighted their ability to inhibit TGF-β1-induced collagen synthesis in renal cells. The most potent compound exhibited an IC50 of 0.83 µM, showcasing significant therapeutic potential for treating renal fibrosis .

Adenosine Receptor Modulation

The primary mechanism of action for this compound appears to be through modulation of adenosine receptors. Compounds that bind to the A3AR can influence various physiological processes, including inflammation and fibrosis. The binding interactions involve π–π stacking and hydrogen bonding with specific amino acids within the receptor's binding site, enhancing the compound's efficacy .

Renoprotective Effects

The renoprotective effects observed in studies are attributed to the inhibition of TGF-β signaling pathways. By blocking collagen synthesis and promoting cell survival in renal tissues, these compounds may offer new avenues for managing chronic kidney diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (1-(2-Chloro-6-fluorobenzyl)cyclopropyl)methanol, and how are intermediates like 2-chloro-6-fluorobenzaldehyde utilized?

- Methodological Answer : The compound is typically synthesized via a multi-step sequence. A common approach involves:

Cyclopropanation : Reacting 2-chloro-6-fluorobenzyl chloride with a cyclopropane precursor (e.g., via Simmons-Smith reaction or vinylcyclopropane ring-opening) .

Hydroxylation : Subsequent oxidation or reduction steps to introduce the methanol group. For example, Mitsunobu conditions (DIAD, triphenylphosphine) or borane-THF-mediated reduction may be employed.

- Intermediate Role : 2-Chloro-6-fluorobenzaldehyde (CAS: 56456-50-9) is a critical precursor, often synthesized via oxidation of 2-chloro-6-fluorobenzyl alcohol (CAS: 56456-50-9) . Its canonical SMILES (C1=CC(=C(C(=C1)Cl)C=O)F) confirms regioselective functionalization .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm cyclopropane ring integrity and benzyl substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHClFO) and isotopic patterns.

- X-ray Crystallography : For resolving stereochemistry of the cyclopropane ring, though challenges arise due to low crystallinity .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The cyclopropane ring imposes angular strain, potentially hindering nucleophilic attack at the benzyl position. DFT calculations (e.g., B3LYP/6-31G*) can model transition states for Suzuki-Miyaura couplings.

- Electronic Effects : Electron-withdrawing Cl and F substituents enhance electrophilicity at the benzyl carbon, favoring SN2 mechanisms. Kinetic studies (e.g., Hammett plots) quantify substituent effects .

Q. What strategies resolve enantiomeric impurities in this compound, and how are they validated?

- Methodological Answer :

- Chiral Resolution : Use of chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation.

- Asymmetric Synthesis : Catalytic enantioselective cyclopropanation with Rh(II)-carbenoid catalysts.

- Validation : Polarimetry and chiral HPLC (e.g., using Daicel Chiralpak columns) with comparison to reference standards (e.g., EP impurities in ) .

Q. How does the compound’s metabolic stability in vitro correlate with structural modifications for drug discovery?

- Methodological Answer :

- Microsomal Assays : Incubation with liver microsomes (human/rat) to measure intrinsic clearance.

- Structure-Activity Relationship (SAR) : Replacing the methanol group with a carboxylic acid (e.g., PBGJ3181 in ) increases metabolic stability but reduces solubility.

- Data Interpretation : Compare logP values (calculated via ChemAxon) and metabolic half-lives to optimize pharmacokinetics .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility How to reconcile experimental vs. computational predictions?

- Methodological Answer :

- Experimental Data : Solubility in DMSO (e.g., >50 mg/mL) vs. water (<0.1 mg/mL) from NIST .

- Computational Models : COSMO-RS simulations may overestimate aqueous solubility due to neglecting crystal packing effects.

- Resolution : Use Hansen solubility parameters (HSPs) and DSC/TGA to assess polymorphic forms influencing solubility .

Q. Conflicting NMR shifts for the cyclopropane protons: What causes variability across studies?

- Methodological Answer :

- Solvent Effects : Deuterated solvents (CDCl vs. DMSO-d) induce diamagnetic shifts.

- Conformational Flexibility : Restricted rotation of the benzyl group may split signals. Variable temperature NMR (-40°C to 25°C) can freeze conformers for clearer analysis .

Regulatory and Safety Considerations

Q. What impurity profiling protocols align with EP/USP guidelines for this compound?

- Methodological Answer :

- EP Impurities : Monitor analogs like Fenofibric Acid (CAS: 42017-89-0) and chlorobenzoyl derivatives () via LC-MS/MS.

- Thresholds : Follow ICH Q3A guidelines (0.10% for unknown impurities) and validate methods per USP <1225> .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClFO | Derived from |

| Calculated logP | 2.8 (ChemAxon) | |

| Aqueous Solubility (25°C) | <0.1 mg/mL | NIST |

| Chiral Purity (HPLC) | >99% ee (Chiralpak AD-H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.